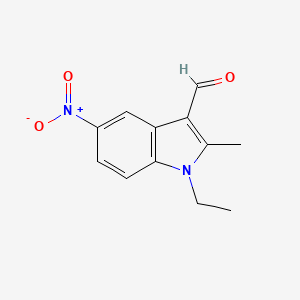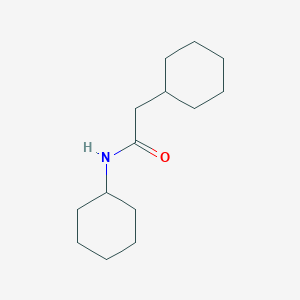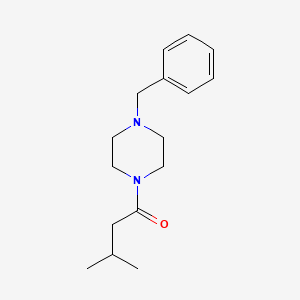
1-benzyl-4-(3-methylbutanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(3-methylbutanoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications.
Wirkmechanismus
1-benzyl-4-(3-methylbutanoyl)piperazine acts as a dopamine and serotonin releasing agent, meaning that it increases the levels of these neurotransmitters in the brain. 1-benzyl-4-(3-methylbutanoyl)piperazine also acts as a non-selective monoamine reuptake inhibitor, preventing the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also increases wakefulness, alertness, and energy levels. 1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to have anxiolytic and antidepressant effects, as well as cognitive enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-(3-methylbutanoyl)piperazine has advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of dopamine and serotonin release on brain function. However, one limitation is that 1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to have neurotoxic effects, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for 1-benzyl-4-(3-methylbutanoyl)piperazine research. One direction is to study its potential use as a treatment for Parkinson's disease. Another direction is to study its potential use as a cognitive enhancer. Additionally, further research is needed to fully understand the neurotoxic effects of 1-benzyl-4-(3-methylbutanoyl)piperazine and how they can be mitigated.
Synthesemethoden
1-benzyl-4-(3-methylbutanoyl)piperazine can be synthesized through a multi-step process involving the reaction between piperazine and benzyl chloride, followed by the reaction between the resulting benzylpiperazine and 3-methylbutanoyl chloride. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(3-methylbutanoyl)piperazine has been studied for its potential therapeutic applications, such as its use as an antidepressant, anxiolytic, and cognitive enhancer. 1-benzyl-4-(3-methylbutanoyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14(2)12-16(19)18-10-8-17(9-11-18)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSWTGIOLHZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5934310 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
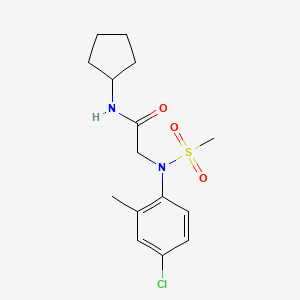
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
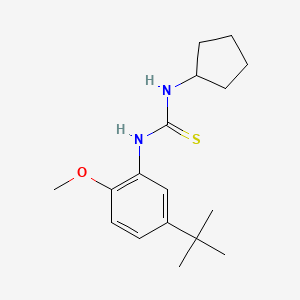

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
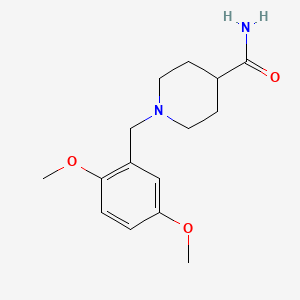
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

